molecular formula C24H30N4O4S B11239041 [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone

Cat. No.: B11239041
M. Wt: 470.6 g/mol
InChI Key: BBVQNCNXUWJHMH-UHFFFAOYSA-N
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Description

[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzothiadiazine ring system, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the piperazine and benzothiadiazine intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch reactors. These methods are optimized to maximize yield and minimize waste, often employing advanced purification techniques like chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with altered chemical and biological properties.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound is investigated for its potential interactions with various biological targets. Its structure suggests it may interact with receptors or enzymes, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research focuses on the compound’s potential therapeutic effects. Studies may explore its efficacy in treating specific diseases or conditions, as well as its safety and pharmacokinetic properties.

Industry

Industrially, the compound may be used in the development of new materials or as a precursor for other chemical products. Its unique properties make it valuable for various applications, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research, aiming to elucidate the detailed mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [4-(2-methoxyphenyl)piperazin-1-yl][3-methyl-4-(2-methylpropyl)-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl]methanone include other piperazine and benzothiadiazine derivatives. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring systems. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for further study and application.

Properties

Molecular Formula

C24H30N4O4S

Molecular Weight

470.6 g/mol

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl]methanone

InChI

InChI=1S/C24H30N4O4S/c1-17(2)16-28-18(3)25-33(30,31)23-15-19(9-10-21(23)28)24(29)27-13-11-26(12-14-27)20-7-5-6-8-22(20)32-4/h5-10,15,17H,11-14,16H2,1-4H3

InChI Key

BBVQNCNXUWJHMH-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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